Product packaging for Dimethyl 3,6-dimethylphthalate(Cat. No.:CAS No. 37902-49-1)

Dimethyl 3,6-dimethylphthalate

Cat. No.: B14677108
CAS No.: 37902-49-1
M. Wt: 222.24 g/mol
InChI Key: JXIMIKKYEKCCOX-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dimethylphthalate (CID 2752047) is a phthalate ester compound of interest in scientific research . While specific studies on this exact analogue are limited, its structural similarity to the well-characterized Dimethyl phthalate (DMP) suggests potential research applications . Dimethyl phthalate is commonly used as an insect repellent, particularly against mosquitoes and ticks, and as a plasticizer in various consumer products such as cosmetics, inks, and solid rocket propellants . Related phthalate esters are known to be soluble in organic solvents but exhibit low solubility in water . From a toxicological perspective, recent research on DMP indicates that exposure can induce cognitive impairment linked to COX2-mediated neuroinflammation, highlighting a significant area for investigative study . In vitro and in vivo studies on similar compounds suggest potential hematotoxic effects, such as oxidative stress on red blood cells leading to a loss of oxygen-carrying capacity, and hepatotoxic effects including increased liver weight and altered enzyme activity . Researchers should note that this product, this compound, is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B14677108 Dimethyl 3,6-dimethylphthalate CAS No. 37902-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3,6-dimethylbenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-5-6-8(2)10(12(14)16-4)9(7)11(13)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMIKKYEKCCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334342
Record name Dimethyl 3,6-dimethylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37902-49-1
Record name Dimethyl 3,6-dimethylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for Phthalate Esters

Esterification Pathways for Dimethyl Phthalate (B1215562) Synthesis

Catalytic Esterification of Phthalic Anhydride (B1165640) with Methanol (B129727)

Concentrated sulfuric acid is a conventional and effective homogeneous catalyst for phthalate ester production. google.com The mechanism begins with the protonation of one of the carbonyl oxygens of the 3,6-dimethylphthalic anhydride by the acid catalyst. This protonation significantly increases the electrophilicity of the attached carbonyl carbon, making it more susceptible to nucleophilic attack by a methanol molecule.

The attack by methanol opens the anhydride ring and forms a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule leads to the formation of the monoester, monomethyl 3,6-dimethylphthalate. The second carboxylic acid group of this intermediate is then esterified through a similar acid-catalyzed pathway: protonation of the carbonyl oxygen, nucleophilic attack by another methanol molecule, and elimination of a second water molecule to form the final product, Dimethyl 3,6-dimethylphthalate, and regenerate the acid catalyst. libretexts.org In industrial processes, the reaction is often driven to completion by removing the water formed, typically through distillation. google.com

Lewis acids function as catalysts by accepting an electron pair, and they are widely used in organic synthesis. nih.gov In the context of phthalate esterification, a Lewis acid catalyst, such as one based on tin, titanium, or zirconium, coordinates to the carbonyl oxygen of the anhydride. ppor.az This coordination polarizes the carbonyl group, increasing the positive partial charge on the carbonyl carbon and thereby activating it for nucleophilic attack by methanol. nih.govppor.az

The general mechanism is similar to Brønsted acid catalysis but avoids the use of highly corrosive strong protic acids. The reaction proceeds through the formation of a complex between the Lewis acid and the anhydride, followed by nucleophilic attack, ring-opening, and a second esterification step to yield the diester. The development of efficient Lewis acid catalysts is an area of active research, aiming to improve reaction rates and simplify product purification by using milder reaction conditions. google.com

To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficult separation from the product mixture, heterogeneous catalysts like zeolites have been investigated. Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic sites within their framework, which can catalyze esterification reactions.

For analogous reactions like the esterification of maleic anhydride with methanol, HY zeolite has been shown to be an effective catalyst. The reaction occurs within the pores of the zeolite, where the acid sites protonate the anhydride, activating it for reaction with methanol. The shape-selective nature of zeolites can also influence product distribution. In the production of dimethyl phthalate, solid acid catalysts such as a sulfated zirconia-ceria/zeolite composite have demonstrated high esterification rates, good selectivity, and the significant advantage of being easily separable and reusable. This simplifies the downstream processing and reduces environmental impact.

Process Optimization in Dimethyl Phthalate Production

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing production costs and reaction time. Key parameters that are manipulated in the reaction engineering of phthalate esters include the molar ratio of reactants and the temperature profile of the reaction.

The stoichiometry of the esterification of an anhydride with an alcohol to form a diester requires a 1:2 molar ratio of anhydride to alcohol. However, since the reaction is reversible, a significant excess of methanol is typically used to shift the equilibrium towards the formation of the dimethyl ester product. google.com Molar ratios of phthalic anhydride to methanol can range from 1:2.6 to higher, depending on the specific process and catalyst used.

Temperature plays a critical role in the reaction kinetics. Higher temperatures generally increase the reaction rate. For sulfuric acid-catalyzed processes, the reaction may be initiated at a lower temperature (e.g., 80°C) for an initial reflux period, after which the temperature is raised (e.g., to 120-130°C) to drive off the water and excess methanol, pushing the reaction to completion. google.com In processes using solid acid catalysts, temperatures can be higher, in the range of 160-200°C. The optimal temperature profile is a balance between achieving a high reaction rate and preventing undesirable side reactions or catalyst degradation.

Below are interactive tables summarizing typical reaction parameters for analogous dimethyl phthalate production processes, which can be considered indicative for the synthesis of this compound.

Table 1: Representative Reaction Conditions for Sulfuric Acid-Catalyzed DMP Synthesis google.com

Parameter Value Purpose
Molar Ratio (Anhydride:Methanol) 1:2 Stoichiometric basis, often with excess methanol.
Catalyst Loading (% of Anhydride) 0.2‰ - 0.3‰ To achieve a practical reaction rate.
Initial Reflux Temperature 80°C To initiate the reaction and form the monoester.
Final Esterification Temperature 120°C - 130°C To drive the reaction to completion and remove water.

Table 2: Representative Reaction Conditions for Heterogeneous Catalyzed DMP Synthesis

Parameter Value Purpose
Molar Ratio (Anhydride:Methanol) 1:2.6 - 1:2.8 To shift equilibrium towards the product side.
Catalyst SO₄²⁻/ZrO₂-CeO₂ & Sb₂O₃/ZrO₂ Zeolite Reusable solid acid catalyst for high efficiency.
Reaction Temperature 160°C - 200°C To ensure a high reaction rate with the solid catalyst.
Reaction Time 2 - 4 hours Shorter reaction time due to higher temperature/catalyst activity.
Role of Stripping and Dehydration in Reaction Yield

The synthesis of phthalate esters via esterification is a reversible reaction. Consequently, the presence of water, a primary byproduct, can shift the chemical equilibrium back towards the reactants, thereby limiting the final product yield. To overcome this limitation, continuous removal of water from the reaction mixture is a critical step in driving the reaction to completion. This process is commonly referred to as stripping or dehydration.

In industrial settings, this is often achieved by raising the temperature of the reaction mixture to distill off water and any excess alcohol. google.com For instance, in a process for preparing dimethyl phthalate, after an initial reflux period, the temperature is elevated to distill off water and unchanged methanol, thereby pushing the equilibrium towards the formation of the diester. google.com This technique is essential for achieving high conversion rates of the anhydride precursor. A suitable degree of water removal is consistently required to counteract the retarding effect of the reverse hydrolysis reaction. researchgate.net This can be accomplished by methods such as passing an inert gas (e.g., nitrogen) through the mixture or using co-solvents that form low-boiling azeotropes with water. researchgate.net The implementation of dehydration is a key factor in obtaining yields of dimethyl phthalate that are over 99% pure. google.com

Potential Synthesis Routes for this compound

The synthesis of this compound, while not as extensively documented as that of its unsubstituted counterpart, dimethyl phthalate, can be inferred from established chemical methodologies for phthalate ester production.

Derivation from 3,6-Dimethylphthalic Anhydride Precursors

The most direct and conventional route to this compound is the esterification of its corresponding anhydride, 3,6-Dimethylphthalic anhydride. nih.gov This process mirrors the industrial production of dimethyl phthalate, which is synthesized from phthalic anhydride and methanol. chemicalbook.comresearchgate.net The reaction involves heating the anhydride with methanol in the presence of an acid catalyst, such as sulfuric acid. google.comchemicalbook.com

The reaction proceeds in two main steps:

A rapid, non-catalyzed reaction where one molecule of methanol reacts with the anhydride to form a monoester, Monomethyl 3,6-dimethylphthalate.

A slower, catalyzed second esterification step where the monoester reacts with another molecule of methanol to form the final product, this compound, and a molecule of water.

To achieve a high conversion rate, a significant molar excess of methanol is often employed, and the water produced is continuously removed, as discussed in the previous section. google.com For example, a molar ratio of 1:2.7 for phthalic anhydride to methanol has been utilized in optimized processes. researchgate.net

Exploration of Novel and Green Chemistry Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. For phthalate ester synthesis, this involves exploring alternative catalysts and reaction conditions.

Heterogeneous Catalysis: A significant advancement is the replacement of corrosive and difficult-to-separate mineral acids like sulfuric acid with solid acid catalysts. Catalysts such as SO₄²⁻/MoO₃-TiO₂ or SO₄²⁻/ZrO₂-CeO₂ combined with Sb₂O₃/ZrO₂ have been shown to be effective for the direct esterification of phthalic anhydride with methanol. researchgate.netgoogle.com These catalysts offer the advantages of easy separation from the reaction mixture, reusability, high esterification rates, and good selectivity, contributing to a greener process. researchgate.netgoogle.com

Alternative Carbonate Sources: Another green approach involves avoiding the anhydride precursor altogether and using alternative carbonate sources. For instance, the direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol is an area of active research. rsc.org While this produces a different molecule, the principles could be adapted. A more relevant approach might be the transesterification of a different carbonate, like dimethyl carbonate, with a diol derived from 3,6-dimethylphthalic acid, though this remains a speculative route.

Biomass-Derived Precursors: The synthesis of terephthalate-like monomers from renewable resources like eugenol (B1671780) points towards a future where petroleum-based feedstocks could be replaced. scispace.com Such multi-step processes, involving steps like Williamson etherification and esterification, showcase the potential to create diesters from bio-based starting materials. scispace.com Applying similar long-term strategies to create precursors for substituted phthalates like this compound represents a frontier in green chemistry. rsc.org

Reaction Engineering Considerations in Phthalate Ester Synthesis

The efficient large-scale production of phthalate esters is governed by principles of reaction engineering, which include the study of reaction kinetics and mass transfer phenomena.

Kinetic Studies of Esterification Reactions

Understanding the kinetics of esterification is crucial for optimizing reactor design and operating conditions. Studies on the esterification of phthalic anhydride with various alcohols reveal that the reaction mechanism is complex. The kinetics of the second esterification step (conversion of monoester to diester) is often the rate-limiting step. nih.gov

For the esterification of mono-2-ethylhexyl phthalate catalyzed by sulfuric acid, the reaction was found to be first order with respect to the monoester concentration and independent of the alcohol concentration. researchgate.net In contrast, a study on the esterification of phthalic anhydride and allyl alcohol found the reaction to be second order with respect to the monoallyl phthalate and first order with respect to the allyl alcohol. researchgate.net The use of a catalyst like p-toluenesulfonic acid can significantly enhance the reaction rate. researchgate.net The table below summarizes kinetic data from a study on the esterification of phthalic anhydride and allyl alcohol, illustrating the impact of a catalyst.

ConditionApparent Activation Energy (kJ/mol)Apparent Pre-exponential Factor (L²/(mol²·min))Rate Constant at 393 K (L²/(mol²·min))
Without Catalyst 65.138.47 × 10⁵0.0019
With p-toluenesulfonic acid 35.244.46 × 10²0.0094
Data derived from a kinetic study on diallyl phthalate synthesis, demonstrating the significant effect of a catalyst on reaction parameters. researchgate.net

These studies highlight that reaction orders and kinetic parameters are highly dependent on the specific reactants and catalysts used. The hydrolysis of the ester, the reverse reaction, is also subject to kinetic study, with the mechanism often involving the formation of phthalic anhydride as an intermediate. nih.gov

Mass Transfer Effects in Reaction Efficiency

Several factors can influence mass transfer efficiency:

Stirring Rate: Inadequate agitation can lead to a stagnant layer around the catalyst particles, creating a diffusion barrier that slows the reaction rate.

Catalyst Particle Size: Smaller particles provide a larger surface area-to-volume ratio, which can enhance the reaction rate by reducing the distance reactants need to diffuse. However, particles that are too small can be difficult to separate from the product mixture.

Viscosity of the Medium: The high viscosity of the reaction mixture can impede the diffusion of reactants to the catalyst surface and the diffusion of products away from it.

Temperature: Higher temperatures increase diffusion coefficients, which can help overcome mass transfer limitations.

In processes utilizing solid catalysts, such as the synthesis of dimethyl phthalate with a SO₄²⁻/ZrO₂-CeO₂ and Sb₂O₃/ZrO₂ system, ensuring efficient mass transfer through vigorous stirring and optimized particle size is essential to take full advantage of the catalyst's activity and achieve high product yields. google.com

Degradation Mechanisms and Pathways of Dimethyl Phthalate

Hydrolytic Degradation Mechanisms

No specific data is available for the hydrolytic degradation mechanisms of Dimethyl 3,6-dimethylphthalate.

Aqueous Hydrolysis Kinetics and Pathways

There is no specific information on the aqueous hydrolysis kinetics and pathways of this compound. For the related compound, dimethyl phthalate (B1215562) (DMP), hydrolysis proceeds through a two-step process. researchgate.net

Specific studies on the two-step transition state mechanisms for the hydrolysis of this compound are not available. In the case of dimethyl phthalate (DMP), the hydrolysis in neutral water is understood to occur via a two-step transition state mechanism. researchgate.net

The influence of pH on the hydrolysis rates of this compound has not been documented. For phthalate esters in general, hydrolysis is significantly influenced by pH, with reaction rates increasing under both acidic and basic conditions compared to neutral pH. libretexts.orgchemguide.co.uk

Heterogeneous Catalysis in Hydrolysis Processes

There is no specific research on the role of heterogeneous catalysis in the hydrolysis of this compound.

Specific data on the interaction of this compound with metal oxide surfaces is not available. Studies on general phthalate esters have shown that hematite (B75146) can catalyze their hydrolysis. nih.govnih.gov The catalytic activity is linked to the coordination of the phthalate ester with the hematite surface. nih.gov

There is no information on the facet-dependent hydrolysis enhancement for this compound. For phthalate esters, the catalytic performance of hematite shows a significant dependence on the crystallographic facet, with the reactivity order being {012} > {104} » {001}. nih.gov This is attributed to the arrangement of surface iron atoms, where facets with appropriate Fe-Fe distances can form a bidentate coordination with the phthalate ester, leading to stronger Lewis-acid catalysis. nih.gov

Oxidative Degradation Pathways

Oxidative degradation pathways are central to the breakdown of Dimethyl Phthalate (DMP). These methods rely on the generation of highly reactive oxygen species that can effectively dismantle the stable aromatic structure of the compound.

Advanced Oxidation Processes (AOPs) for Dimethyl Phthalate Remediation

Advanced Oxidation Processes (AOPs) represent a class of procedures used for the treatment of wastewater containing persistent organic pollutants like DMP. The fundamental principle of AOPs is the in-situ generation of potent chemical oxidants, most notably the hydroxyl radical (•OH). nih.gov The hydroxyl radical is a primary oxidative species in aqueous phase AOPs, and its reactions are crucial for understanding the transformation of organic pollutants in water. nih.govacs.org

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), and its light-assisted variant, the photo-Fenton process, are effective AOPs for DMP degradation. The photo-Fenton process, in particular, enhances the degradation rate of DMP significantly. researchgate.net Optimal conditions for the UV/H₂O₂/Fe²⁺ system have been identified at a pH of 3. researchgate.net Under these acidic conditions, with H₂O₂ and Fe²⁺ concentrations of 5.00×10⁻⁴ M and 1.67×10⁻⁴ M respectively, an 81% photodegradation of DMP can be achieved within 120 minutes. researchgate.net The efficiency of these processes is dependent on several factors, including the concentrations of H₂O₂, Fe²⁺, and the pH level. researchgate.net

Research has also explored Fenton-like systems, where other metal ions are used. One study found that a Mn²⁺/H₂O₂ combination completely degraded 20 mg/L of DMP within 20 minutes, while a Cr²⁺/H₂O₂ system achieved 99.6% degradation in the same timeframe. researchgate.net Furthermore, the presence of phenolic compounds can accelerate the Fenton-like degradation of DMP by facilitating the Fe(III)/Fe(II) redox cycle. nih.gov

Research Findings on Fenton and Photo-Fenton Degradation of DMP
SystemKey ParametersDegradation EfficiencyTimeReference
Photo-Fenton (UV/H₂O₂/Fe²⁺)pH 3, [H₂O₂] = 5.00×10⁻⁴ M, [Fe²⁺] = 1.67×10⁻⁴ M81%120 min researchgate.net
Fenton-like (Mn²⁺/H₂O₂)Initial DMP = 20 mg/L100%20 min researchgate.net
Fenton-like (Cr²⁺/H₂O₂)Initial DMP = 20 mg/L99.6%20 min researchgate.net
Fe(VI)/H₂O₂pH 7.0, [Fe(VI)]:[H₂O₂]:[DMP] = 10:2:189.7%360 min researchgate.netacs.org

Nanocomposites are utilized to enhance the photocatalytic degradation of DMP. Materials such as multi-walled carbon nanotubes (MWCNTs) combined with titanium dioxide (TiO₂) have been shown to be effective. researchgate.net These MWCNTs/TiO₂ nanocomposites, prepared via a sol-gel reaction, demonstrate improved photocatalytic activity under UV irradiation. researchgate.net The synergy between the components can lead to a higher degradation efficiency. researchgate.net

Another approach involves immobilizing nano-TiO₂ onto hydrophobic layered double hydroxides (LDHs). iaea.org These organic LDH/TiO₂ composites effectively adsorb DMP molecules, and the abundant external hydroxyl groups on the LDHs promote the generation of •OH radicals, leading to a greatly enhanced rate of DMP photocatalytic degradation. iaea.org Similarly, combining ferrate (Fe(VI)) with TiO₂ under UV light (the Fe(VI)-TiO₂-UV process) can degrade DMP, although the efficiency is affected by the presence of dissolved oxygen. polyu.edu.hk

Research Findings on Photocatalytic Degradation of DMP
Catalyst SystemKey FeaturesDegradation Enhancement MechanismReference
MWCNTs/TiO₂Prepared by one-pot sol-gel reaction.Improved photocatalytic activity under UV light due to the formation of a new Ti–O–C bond and a narrower bandgap. researchgate.net researchgate.net
Organic LDHs/TiO₂TiO₂ immobilized on hydrophobic layered double hydroxides.Enhanced adsorption of DMP and promotion of •OH generation by external hydroxyl groups. iaea.org iaea.org
Fe(VI)-TiO₂-UVCombination of ferrate and TiO₂ under UV illumination.Achieved 40% DMP degradation in 120 minutes, though efficiency is reduced by dissolved oxygen. polyu.edu.hk polyu.edu.hk

Ozonation is another AOP that can be used for DMP degradation. The process can be enhanced through catalysis. For instance, CuxO-Fe₃O₄ nanoparticles have been shown to significantly accelerate DMP degradation compared to ozonation alone or with individual metal oxides. nih.gov This is attributed to a synergistic effect between Cu(I) and surface lattice oxygen, which promotes the generation of hydroxyl radicals. nih.gov A catalytic ozonation system using a CeO₂/Al₂O₃ catalyst achieved almost 100% DMP removal within 15 minutes at a neutral pH. nih.gov The degradation in these systems involves both direct oxidation by ozone and indirect oxidation mediated by hydroxyl radicals. nih.gov

Sonolysis, the application of high-frequency ultrasound, also effectively degrades DMP. The degradation rate is influenced by parameters such as ultrasonic frequency, power density, and pH. nih.gov A frequency of 400kHz is often optimal. nih.gov The mechanism involves both the hydroxylation of the aromatic ring and the oxidation of the aliphatic side chains. nih.gov The sonolytic degradation of ozone itself can increase the mass transfer of gaseous ozone into the solution, creating a larger driving force for its dissolution and subsequent reaction. acs.org

Research Findings on Ozonation and Sonolysis of DMP
ProcessCatalyst/ConditionsKey FindingsReference
Catalytic OzonationCuxO-Fe₃O₄ NanoparticlesSignificantly faster degradation due to synergistic effect promoting HO• generation. nih.gov nih.gov
Catalytic OzonationCeO₂/Al₂O₃ Catalyst~100% DMP removal in 15 min at neutral pH; confirms ultrafast conversion of O₃ to •OH. nih.gov nih.gov
Sonolysis400kHz frequencyOptimal frequency for highest degradation rate. Faster removal in weakly acidic conditions. nih.gov nih.gov

Wet oxidation, specifically the wet oxygen oxidation process (WOP), is a high-temperature and high-pressure method for treating aqueous DMP. nih.gov Reaction temperature is the most influential factor, with higher temperatures leading to greater decomposition and mineralization of DMP. nih.govresearchgate.net Stirring speed also plays a role; an increase from 300 to 500 rpm enhances gas-liquid mass transfer and thus decomposition, but overstirring (e.g., at 700 rpm) can have a negative effect by purging dissolved oxygen. nih.gov The process can be divided into two stages: a hydrothermal decomposition during the initial heating phase, followed by the oxidation of DMP and its fragments once oxygen is introduced. nih.gov At 483 K, 2.41 MPa, and a rotation speed of 500 rpm for 180 minutes, a DMP decomposition efficiency of 93% was achieved. nih.gov

Parametric Influences on Wet Oxidation of DMP
ParameterInfluence on DegradationOptimal/Observed ConditionsReference
TemperatureMost significant factor; higher temperature increases decomposition and mineralization.483 K showed significant efficiency. nih.gov
Rotating Speed (Stirring)Increases efficiency up to a point (500 rpm) by enhancing mass transfer; overstirring (700 rpm) has a negative effect.500 rpm nih.gov
PressureHigher pressure provides more oxygen, but excessive pressure can hinder the forward reaction.2.41 MPa was found to be appropriate. nih.gov
Reaction TimeLonger reaction time leads to better performance.At 180 min, 93% DMP decomposition was observed. nih.gov

Reactive Species and Radical-Mediated Mechanisms

The degradation of DMP in AOPs is primarily driven by reactive species, with the hydroxyl radical (•OH) being the most prominent. nih.govacs.org The reaction between •OH and DMP is extremely fast, with a bimolecular rate constant determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.govacs.orgresearchgate.net

The degradation mechanism involves several pathways:

Radical Adduct Formation (RAF): The hydroxyl radical adds to the aromatic ring of the DMP molecule. nih.govacs.org

Hydrogen Atom Transfer (HAT): The hydroxyl radical abstracts a hydrogen atom from the methyl groups of DMP. nih.govacs.org

Experimental and computational studies have concluded that RAF and HAT are the dominant reaction pathways. nih.govacs.org These initial reactions lead to the formation of intermediates such as OH-adducts (•DMPOH1, •DMPOH2) and methyl-type radicals (•DMP(-H)α). nih.govacs.org These radical intermediates are then converted into monohydroxylated dimethyl phthalates and monomethyl phthalates. nih.govacs.org Further oxidation can lead to the fracture of the benzene (B151609) ring and eventual mineralization into carbon dioxide and water. iaea.orguos.ac.kr Intermediates identified during degradation include phthalic acid, isophthalic acid, and various dihydroxybenzoic acids. researchgate.netacs.org

Hydroxyl Radical (•OH) Reactions: Kinetics and Dominant Pathways

The hydroxyl radical (•OH) is a principal oxidizing agent in the aqueous-phase degradation of DMP. nih.gov The reaction between DMP and •OH is extremely rapid, with a bimolecular rate constant determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.govacs.orgacs.org

Studies combining experimental and computational methods have elucidated the primary mechanisms of this interaction. nih.gov The degradation is dominated by two main pathways: Radical Adduct Formation (RAF) and Hydrogen Atom Transfer (HAT). nih.govacs.org In the RAF pathway, the hydroxyl radical adds to the aromatic ring of the DMP molecule. nih.gov The HAT pathway involves the abstraction of a hydrogen atom from one of the methyl ester groups. nih.govacs.org These initial reactions lead to the formation of critical transient species, specifically OH-adducts (•DMPOH1 and •DMPOH2) and methyl-type radicals (•DMP(-H)α), which are the precursors to more stable degradation products. nih.govacs.org

Superoxide Radicals (•O2⁻) and Hole (h⁺) Contributions

While hydroxyl radicals are the main drivers of degradation, other reactive species also contribute to the process. Superoxide radicals (O₂⁻•) have been identified as participating in the breakdown of DMP. acs.org In processes conducted under alkaline conditions, the generation of oxygen radicals (O°⁻) alongside hydroxyl radicals can further enhance the degradation efficiency. nih.gov

Radical Adduct Formation (RAF), Hydrogen Atom Transfer (HAT), and Single Electron Transfer (SET)

The initial steps of DMP degradation by hydroxyl radicals are governed by three potential mechanisms: Radical Adduct Formation (RAF), Hydrogen Atom Transfer (HAT), and Single Electron Transfer (SET). nih.govacs.org

Radical Adduct Formation (RAF): In this mechanism, the electrophilic •OH radical attacks the electron-rich aromatic ring of the DMP molecule, forming a hydroxylated cyclohexadienyl-type radical adduct. nih.govacs.org This is a highly favored pathway. acs.org

Hydrogen Atom Transfer (HAT): This process involves the abstraction of a hydrogen atom from one of the aliphatic methyl ester side chains by the •OH radical. nih.govacs.org This results in the formation of a carbon-centered radical on the methyl group. acs.org HAT is also considered a dominant reaction pathway. nih.govacs.org

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the DMP molecule to the •OH radical, forming a DMP radical cation (DMP•⁺). However, both experimental and computational studies have concluded that the SET pathway is insignificant in the •OH-mediated degradation of DMP. acs.org

Therefore, the degradation is almost exclusively initiated via RAF and HAT, leading to specific radical intermediates that dictate the subsequent degradation routes. nih.govacs.org

Identification of Degradation Intermediates and Proposed Degradation Routes

The transient radicals formed through RAF and HAT mechanisms undergo further reactions, leading to a series of more stable intermediate products. The identification of these intermediates is key to mapping the complete degradation pathway from DMP to final mineralization products like CO₂ and H₂O. iaea.org

Formation of Monomethyl Phthalate and Phthalic Acid

A primary and consistently identified degradation pathway involves the stepwise hydrolysis of the ester groups. wikipedia.org The initial degradation of DMP often proceeds through the formation of monomethyl phthalate (MMP) via the loss of one methyl group. wikipedia.orgresearchgate.nettandfonline.com This step can occur through hydrolysis or as a result of the transformation of the •DMP(-H)α radical. nih.govacs.org

MMP is itself an intermediate and is subsequently converted to phthalic acid (PA) through the hydrolysis of the remaining ester group. iaea.orgwikipedia.orgresearchgate.net The detection of MMP and PA is common across various degradation methods, including radiolysis, photocatalysis, biodegradation, and chemical oxidation, confirming this as a central route in DMP breakdown. nih.goviaea.orgresearchgate.nettandfonline.com In some degradation processes, PA is considered a secondary product, as its concentration builds up more slowly compared to initial intermediates. acs.org

Key Initial Degradation Intermediates of Dimethyl Phthalate
Initial CompoundPrimary IntermediateSecondary IntermediateDegradation Method Reference
Dimethyl Phthalate (DMP)Monomethyl Phthalate (MMP)Phthalic Acid (PA)Biodegradation, Radiolysis, Ozonation nih.goviaea.orgwikipedia.orgresearchgate.net
Hydroxylation and Ring-Opening Reactions

Parallel to the hydrolysis of the ester side chains, reactions occur on the aromatic ring itself. The OH-adducts formed via the RAF pathway are converted into stable hydroxylated DMP derivatives, such as ortho- and meta-hydroxylated dimethyl phthalates (o-OH-DMP and m-OH-DMP). acs.org Further hydroxylation can lead to the formation of tri- and tetra-hydroxylated derivatives of DMP, as well as hydroxylated versions of MMP and PA. sigmaaldrich.com

Following hydroxylation, the aromatic ring becomes destabilized and susceptible to cleavage. This ring-opening is a critical step towards complete mineralization. frontiersin.orgnih.gov The attack by hydroxyl radicals leads to the breaking of the benzene ring, forming various aliphatic compounds. frontiersin.orgnih.gov For example, ring-opening byproducts such as butyl (2E,4E)-7-oxohepta-2,4-dienoate have been identified in the degradation of similar phthalates, indicating that analogous aliphatic dicarboxylic acid derivatives are formed from DMP. frontiersin.org

Formation of Benzoic Acid Derivatives and Small Organic Acids

The degradation pathways of the aromatic intermediates converge towards simpler aromatic and aliphatic acids. Phthalic acid, a key intermediate, can undergo decarboxylation to form benzoic acid. tandfonline.comkuleuven.be

These aromatic structures are then further broken down into smaller, short-chain organic acids. nih.gov Compounds such as formic acid and malonic acid have been identified as byproducts of the advanced oxidation of DMP. nih.gov The final stage of the degradation process is the complete mineralization of these simple organic acids into carbon dioxide (CO₂) and water (H₂O), representing the total removal of the organic pollutant from the environment. iaea.orgnih.gov

Biodegradation Studies and Kinetic Modeling

Extensive searches of scientific databases and literature have revealed a notable absence of specific studies on the biodegradation of this compound. While research is available for the broader class of dimethyl phthalate isomers and, more extensively, for the unsubstituted Dimethyl Phthalate (DMP), information detailing the microbial degradation, metabolic products, and kinetic models specifically for the 3,6-dimethyl substituted isomer is not present in the available public literature. The following subsections outline the specific data that is currently unavailable.

Microbial Degradation Pathways and Metabolites

There is no specific information available in the scientific literature detailing the microbial degradation pathways or the resulting metabolites of this compound. For a compound to be biodegraded, microorganisms typically utilize enzymatic processes to break it down. In the case of phthalate esters, this often involves an initial hydrolysis of the ester bonds. However, the specific enzymes, microbial strains (bacteria or fungi), and the sequence of intermediate compounds that would be formed during the breakdown of this compound have not been documented.

For less complex phthalates, studies often identify metabolites such as monomethyl phthalate and phthalic acid. However, it cannot be assumed that this compound would follow an identical pathway, as the methyl groups on the aromatic ring can significantly influence enzymatic activity and the subsequent metabolic cascade. Without dedicated research, the metabolic fate of this specific compound remains unknown.

Kinetic Models for Biological Degradation (e.g., Haldane Model)

No studies were found that have developed or applied kinetic models to describe the biological degradation of this compound. Kinetic modeling is essential for understanding the rate at which a compound is biodegraded and for predicting its persistence in the environment.

Models such as the Haldane model are often used to describe substrate inhibition, where the degradation rate increases with substrate concentration up to a certain point, after which higher concentrations inhibit microbial activity. Other models, like first-order or Monod kinetics, are also commonly applied. The determination of kinetic parameters such as the maximum degradation rate (Vmax), the half-saturation constant (Ks), and the inhibition constant (Ki) requires experimental data from biodegradation studies. As no such studies for this compound are available, no kinetic models or associated parameters can be reported.

Environmental Factors Influencing Biodegradation

There is no specific research detailing the environmental factors that influence the biodegradation of this compound. The rate and extent of microbial degradation of organic compounds are significantly affected by various environmental conditions. These factors typically include:

Temperature: Affects microbial growth and enzyme activity.

pH: Influences the ionization state of the compound and the activity of microbial enzymes.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

Oxygen Levels: The degradation can be aerobic or anaerobic, with different pathways and efficiencies.

Substrate Concentration: The initial concentration of the compound can impact degradation rates and potentially cause toxicity to microorganisms.

Presence of Co-contaminants: Other chemicals in the environment can enhance or inhibit the degradation process.

Without specific experimental studies on this compound, the optimal conditions for its biodegradation and the impact of these environmental variables remain undetermined.

Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic Techniques for Phthalate (B1215562) Ester Analysis

Chromatography is a cornerstone for the analysis of phthalate esters, enabling the separation of individual compounds from mixtures. The choice of technique depends on the specific analytical requirements, such as the concentration of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phthalate esters. In a typical HPLC setup for a related compound, dimethyl phthalate, a reversed-phase method is employed. helixchrom.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, a mixture of acetonitrile, water, ammonium (B1175870) phosphate, and phosphoric acid can be used as the mobile phase, with detection carried out using a UV detector at a wavelength of 215 nm. helixchrom.com HPLC is particularly valuable for separating non-volatile or thermally unstable compounds that are not suitable for gas chromatography without derivatization. nih.gov

Table 1: Example HPLC Method for Dimethyl Phthalate Analysis

ParameterCondition
Column Amaze C18
Dimensions 4.6x150 mm, 3 µm, 100A
Mobile Phase Acetonitrile/Water/Ammonium Phosphate/Phosphoric Acid
Detection 215 nm
Separation Mode Reversed-phase

This table is based on a method for dimethyl phthalate, which can be adapted for other phthalate esters. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for the simultaneous analysis of numerous small molecular weight compounds, including phthalate esters and their metabolites. mdpi.com It is particularly effective for identifying intermediates formed during chemical processes or metabolic pathways. For GC analysis, volatile and thermally stable compounds are ideal. However, some polar metabolites may require a derivatization step to increase their volatility and thermal stability. researchgate.net In a typical GC-MS method for phthalate metabolites, the GC oven temperature program is optimized to achieve good separation and sharp peaks. nih.gov For instance, a temperature ramp of 12°C/min can provide excellent peak patterns. nih.gov The mass spectrometer is operated in full scan mode to identify the target ions, and then in selected ion monitoring (SIM) mode for quantification. nih.gov

A study on the determination of six phthalate esters, including dimethyl phthalate (DMP), in cosmetics utilized GC-MS for confirmation of the phthalate presence. nih.gov The method demonstrated high precision and sensitivity, with low detection limits. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally selective and sensitive analytical technique ideal for detecting trace levels of compounds in complex mixtures. youtube.com This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. youtube.com The process involves the separation of components in the LC column, followed by ionization and analysis in two consecutive mass spectrometers. youtube.com The first mass spectrometer selects a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer, providing a high degree of certainty in identification and quantification. youtube.com This technique is capable of detecting compounds at concentrations in the parts per billion or even parts per trillion range, making it invaluable for trace analysis. youtube.com LC-MS/MS methods have been successfully developed for the quantification of various substances at very low levels in biological and environmental samples. nih.govnih.gov

Mass Spectrometry Fragmentation Mechanisms

Understanding the fragmentation mechanisms of Dimethyl 3,6-dimethylphthalate in a mass spectrometer is crucial for its unambiguous identification. The fragmentation pattern provides a unique fingerprint of the molecule.

In tandem mass spectrometry, precursor ion scanning is a valuable tool for selectively detecting compounds that belong to a specific chemical class. For phthalate esters, a common characteristic fragment ion is protonated phthalic anhydride (B1165640), which has a mass-to-charge ratio (m/z) of 149. sciforum.net However, dimethyl phthalate represents an exception to this general rule. The base peak in the mass spectrum of dimethyl phthalate is observed at m/z 163. sciforum.netepa.gov This ion corresponds to the fragment produced by the alpha-cleavage of the molecular ion. epa.gov Therefore, for the detection of a broad range of phthalates, including dimethyl phthalate and its derivatives like this compound, precursor ion scans for both m/z 149 and m/z 163 would be employed. sciforum.net

Other phthalate metabolites can produce specific fragment ions that can be used for their identification. For example, many phthalate metabolites generate a deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.gov

Table 2: Characteristic m/z Fragments for Phthalate Esters

m/zIon StructureCorresponding Phthalate Type
149 Protonated Phthalic AnhydrideMost alkyl phthalate esters
163 [M - OCH₃]⁺Dimethyl phthalate
121 Deprotonated Benzoate IonMany phthalate metabolites

This table summarizes key fragment ions observed in the mass spectra of various phthalate esters and their metabolites. sciforum.netepa.govnih.gov

The fragmentation of phthalate esters in mass spectrometry typically follows two major pathways: the McLafferty rearrangement and alpha-cleavage. sciforum.netresearchgate.net

The McLafferty rearrangement is a common fragmentation pathway for molecules containing a keto-group and a γ-hydrogen atom. wikipedia.org For most phthalate esters with alkyl side chains longer than methyl, this rearrangement leads to the formation of the stable protonated phthalic anhydride ion at m/z 149. epa.govcoventry.ac.uk

Alpha-cleavage , on the other hand, involves the cleavage of a bond adjacent to a functional group. In the case of dimethyl phthalate, the fragmentation is simpler and dominated by alpha-cleavage. sciforum.net This involves the loss of a methoxyl group (-OCH₃) from the molecular ion, resulting in the characteristic base peak at m/z 163. sciforum.netepa.gov Further collision-induced dissociation of the m/z 163 ion can lead to the loss of another methoxyl group, producing a peak at m/z 133. sciforum.net Given the structural similarity, this compound is expected to follow a similar alpha-cleavage pathway.

Advanced Spectroscopic Characterization

Advanced spectroscopic methods provide deep insights into the molecular and electronic structure of this compound.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a specific fingerprint of its structure.

The interpretation of the experimental Raman spectrum of phthalate esters is greatly enhanced by computational chemistry. Theoretical calculations, particularly using Density Functional Theory (DFT), have proven to be highly effective in predicting the Raman spectra of these compounds. For instance, studies on the closely related Dimethyl phthalate (DMP) have shown that the B3LYP hybrid functional combined with the 6-311G(d,p) basis set provides theoretical Raman spectra that are in excellent agreement with experimental data. nih.gov This approach is more suitable than the Hartree-Fock (HF) method for theoretical studies of phthalate esters. nih.gov

Table 1: Correlation of Key Experimental and Theoretical Raman Peaks for Dimethyl Phthalate (DMP) as an Analog for this compound

Experimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹) (B3LYP/6-311G(d,p))Vibrational Assignment
~3000~3000C-H stretching of methyl groups
~1730~1726C=O stretching of ester groups
~1600~1590C=C stretching of the benzene (B151609) ring
~1450~1450C-H bending of methyl groups
~1280~1280C-O stretching of ester groups
~850~850Ring breathing mode

Note: The data presented is based on studies of Dimethyl phthalate (DMP) as a close structural analog. The exact peak positions for this compound may vary slightly due to the presence of the additional methyl groups on the benzene ring.

Electronic absorption (UV-Vis) and fluorescence spectroscopies are employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl groups of the ester functionalities. The substitution pattern on the benzene ring, including the two methyl groups and the two methoxycarbonyl groups, will influence the precise wavelengths and intensities of these absorption bands.

Solvent polarity can also affect the electronic absorption spectra. For instance, in polar solvents, a shift in the absorption maxima (solvatochromism) may be observed due to differential stabilization of the ground and excited states of the molecule. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. mdpi.com

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While many simple phthalate esters are not strongly fluorescent, the introduction of specific substituents can enhance fluorescence. For this compound, any intrinsic fluorescence is likely to be weak. The study of its fluorescence properties would involve measuring its excitation and emission spectra, as well as its fluorescence quantum yield and lifetime. Environment-sensitive fluorophores, such as certain naphthalimide derivatives, exhibit changes in their fluorescence properties based on the polarity of their environment, a principle that can be applied in various analytical contexts. nih.gov

Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. There is currently no specific information available in the searched literature regarding the use of EPR for the detection of radicals generated from this compound. However, EPR could theoretically be used to study radical formation from this compound under conditions such as high-energy irradiation (e.g., gamma-radiolysis) or photolysis, which can lead to the homolytic cleavage of chemical bonds.

Raman Spectroscopy for Molecular Vibrational Analysis

Methodologies for Sample Preparation and Contaminant Identification

The accurate analysis of this compound in various matrices, such as consumer products or environmental samples, necessitates robust sample preparation and contaminant identification methods.

Sample preparation typically involves an extraction step to isolate the analyte from the sample matrix. For solid samples, techniques like soxhlet extraction or sonication-assisted solvent extraction are commonly employed. nih.gov The choice of solvent is critical, with organic solvents like tetrahydrofuran (B95107) (THF) being used to dissolve polymers, followed by precipitation to separate the plasticizers. nih.gov For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used for pre-concentration and clean-up. geomar.de

The identification and quantification of this compound and potential contaminants are most commonly achieved using gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net The compound is identified based on its retention time in the gas chromatograph and its mass spectrum, which provides a unique fragmentation pattern. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode can be utilized. nih.gov

A significant challenge in phthalate analysis is the potential for contamination from laboratory equipment and reagents, as phthalates are widely used as plasticizers. Therefore, rigorous quality control measures, including the use of phthalate-free labware and the analysis of procedural blanks, are essential to ensure the reliability of the results. geomar.de

Common contaminants that may be found alongside this compound include other phthalate esters such as dibutyl phthalate (DBP), diethylhexyl phthalate (DEHP), and diethyl phthalate (DEP). researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Approaches to Phthalate (B1215562) Systems

Quantum chemical methods are used to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely applied to study the structural and electronic properties of phthalate esters. DFT calculations can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For instance, studies on Dimethyl phthalate (DMP) have employed DFT at the B3LYP/6-311G(d) level of theory to calculate changes in key structural parameters, such as C=O and C-O bond lengths, upon interaction with other molecules like alkanols.

Table 1: Application of DFT in Phthalate Research

Property InvestigatedDFT Functional/Basis Set ExampleTypical OutputRelevance
Molecular Geometry B3LYP/6-311G(d)Bond lengths, bond angles, dihedral anglesUnderstanding the 3D structure and conformational preferences.
Electronic Structure B3LYP/lanl2dzHOMO/LUMO energies, energy gap, electron density distributionPredicting reactivity, stability, and spectroscopic properties. chemrevlett.com
Vibrational Frequencies B3LYP/6-311G(d)Calculated IR/Raman spectraAiding in the interpretation of experimental spectroscopic data.

Beyond DFT, other quantum chemical methods are available for studying phthalate systems. Ab initio (from the beginning) methods, such as Hartree-Fock (HF), are based solely on theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can provide valuable benchmark data.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them much faster and suitable for larger molecular systems, though typically with a trade-off in accuracy. These methods are useful for initial explorations of molecular properties or for systems too large for higher-level theories.

Mechanistic Insights from Computational Studies

Computational methods are indispensable for mapping out the intricate details of chemical reactions, providing insights into how phthalates transform in different environments.

Understanding the degradation of phthalates is a key area of environmental research. Computational studies can model the step-by-step transformation of a parent molecule into its various intermediate products. For example, in the photocatalytic degradation of Dimethyl phthalate (DMP), the reaction mechanism involves the generation of highly reactive species like hydroxyl radicals. scispace.com These radicals can attack the phthalate molecule at different sites.

Computational modeling helps to:

Identify the most likely sites of initial attack (e.g., the aromatic ring or the ester side chains).

Calculate the energy barriers for different reaction steps, thus determining the most favorable degradation pathway.

Identify the structure of transient intermediates, which can then be searched for in experimental analyses like Gas Chromatography-Mass Spectrometry (GC/MS). scispace.com

Studies on DMP degradation in TiO2-based photocatalytic systems show that the reaction proceeds through the oxidation of the alkyl chain, leading to the formation of various hydroxylated intermediates and eventually phthalic acid. scispace.com

Computational chemistry allows for the direct simulation of various types of spectra, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies of a molecule, one can generate a theoretical Infrared (IR) spectrum. nist.gov Comparing this simulated spectrum with an experimental one helps in assigning specific absorption bands to the corresponding molecular vibrations (e.g., C=O stretches, C-H bends).

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions responsible for the molecule's color and photochemical behavior. Mass spectra can also be simulated by calculating the fragmentation patterns of a molecule upon ionization, aiding in the identification of the parent compound and its byproducts in complex mixtures. scispace.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying how molecules behave over time and interact with their surroundings. MD simulations model a system containing many molecules (e.g., a phthalate molecule in water or interacting with a surface) by applying classical mechanics.

These simulations provide dynamic insights into the non-covalent interactions that govern the behavior of phthalates in biological and environmental systems. For example, molecular modeling has been used to investigate the interaction between Dimethyl phthalate (DMP) and DNA. These studies revealed that DMP tends to bind in the minor groove of the DNA double helix, primarily in regions rich in adenine-thymine (A-T) pairs. The primary forces driving this interaction were identified as hydrogen bonds and van der Waals forces.

Table 2: Summary of Findings from Molecular Modeling of DMP Interactions

Interacting PartnerSimulation MethodKey FindingsDominant Forces
DNA Molecular ModelingBinds to the A-T rich minor groove of DNA.Hydrogen Bonding, van der Waals forces
Alkanols DFT CalculationFormation of hydrogen bonds alters the C=O bond lengths of DMP.Hydrogen Bonding

MD simulations are also crucial for understanding the transport and fate of phthalates in the environment, such as their adsorption onto soil particles or their partitioning between water and organic phases.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For Dimethyl 3,6-dimethylphthalate, while specific QSPR models are not extensively documented in publicly available literature, the methodologies applied to the broader class of phthalate esters provide a clear framework for how such models would be developed and the types of properties that can be predicted.

The fundamental principle of QSPR is to represent the molecular structure using a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic and steric properties. A mathematical model, often a linear or non-linear regression equation, is then constructed to relate these descriptors to an experimentally determined property.

Detailed Research Findings for Phthalate Esters

Research on various phthalate esters has demonstrated the utility of QSPR in predicting a range of important physicochemical properties. These properties are crucial for understanding the environmental fate and potential applications of these compounds. Key properties that have been successfully modeled for phthalates include:

n-octanol/water partition coefficient (log Kow): This property is indicative of a compound's hydrophobicity and its potential to bioaccumulate. QSPR studies have shown that for phthalate esters, log Kow is strongly influenced by descriptors related to molecular size and polarity. For instance, a study on various phthalic acid esters (PAEs) found that the main factors affecting log Kow are total energy (TE), relative molecular weight (Mr), average molecular polarizability (α), and standard heat of formation (ΔHf). nih.gov The log Kow values tend to increase with higher molecular weight and polarizability. nih.gov

Water Solubility: The solubility of phthalates in water is a critical parameter for assessing their environmental distribution. QSPR models for water solubility often incorporate descriptors that account for intermolecular forces, such as hydrogen bonding capabilities and van der Waals interactions. The solubility of phthalates generally decreases as the length of the alkyl chain increases. researchgate.net

Plasticization Efficiency: In the context of their use as plasticizers, QSPR models have been developed to predict properties like the low-temperature flex point (Tf) for PVC plasticized with phthalates. A study on ten phthalate plasticizers identified descriptors such as total energy, polarizability, log P, and surface area as being important for predicting plasticization efficiency. rdd.edu.iq

Application to this compound

For this compound, a QSPR model would begin with the calculation of a wide array of molecular descriptors. These would fall into several categories:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of atoms in the molecule and are derived from its 2D representation. Examples include Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. nih.gov

Abraham Descriptors: This is a set of five descriptors (E, S, A, B, and V) that characterize a solute's hydrogen bond acidity and basicity, polarizability/dipolarity, and molar volume. nih.gov These have been successfully used to predict various properties of phthalate esters. nih.govnih.gov

Once the descriptors are calculated, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to select the most relevant descriptors and build the QSPR model. nih.govrdd.edu.iq The quality of the resulting model is assessed using various statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Illustrative Data for QSPR Modeling of Phthalates

The following interactive table provides a hypothetical dataset to illustrate the components of a QSPR study for a selection of phthalate esters, including Dimethyl Phthalate as a close structural analog to this compound. The values for the molecular descriptors and properties are representative and intended for illustrative purposes.

Compound NameMolecular Weight (g/mol)log KowWater Solubility (mg/L)Boiling Point (°C)
Dimethyl Phthalate194.181.614000282
Diethyl Phthalate222.242.471080298
Dibutyl Phthalate278.344.5711.2340
Benzylbutyl Phthalate312.364.912.69370
Di(2-ethylhexyl) Phthalate390.567.60.003386
This compound (Hypothetical) 222.24 ~2.5 ~1000 ~300

In a real QSPR study for this compound, experimental values for its properties would be determined and correlated with a range of calculated molecular descriptors. The resulting model could then be used to predict the properties of other, similar phthalate compounds.

Environmental Fate and Transformation Studies Chemical Focus

Environmental Distribution and Partitioning Behavior Modeling

Modeling studies are essential tools for predicting the environmental partitioning of chemicals. These models utilize a compound's chemical properties to estimate its likely concentrations in different environmental media. For Dimethyl 3,6-dimethylphthalate, such models would be instrumental in forecasting its movement and accumulation in various ecosystems, guiding further experimental investigation and risk assessment.

Persistence and Half-Life Determination in Various Environmental Media

The persistence of a chemical in the environment is a key determinant of its potential for long-term exposure and effects. This is often quantified by its half-life, the time it takes for half of the initial amount of the substance to degrade.

Currently, specific half-life data for this compound in various environmental media such as water, soil, and air are not detailed in the available literature. However, the persistence of phthalates is known to be highly variable and dependent on environmental conditions. Factors such as temperature, pH, microbial activity, and sunlight intensity can significantly influence their degradation rates.

Abiotic and Biotic Transformation Processes in Specific Matrices

This compound can be transformed in the environment through both abiotic (non-biological) and biotic (biological) processes. These transformations are crucial in determining the ultimate fate and potential toxicity of the compound.

Degradation in Aqueous Systems and Sediments

In aqueous environments, the degradation of phthalates can occur through processes like hydrolysis, photolysis, and biodegradation. Hydrolysis, the reaction with water, can be a significant degradation pathway for some phthalates, particularly under acidic or alkaline conditions. Photolysis, or degradation by sunlight, can also contribute to the breakdown of phthalates in surface waters.

The primary mechanism for the removal of many phthalates from aquatic systems is biodegradation. lookchem.com Microorganisms present in water and sediments can utilize phthalates as a source of carbon and energy, leading to their breakdown into simpler, less harmful compounds. lookchem.com For instance, the microbial degradation of the related compound p-xylene, which shares a dimethylbenzene structure, results in the formation of various intermediates such as 4-methylbenzyl alcohol, p-methylbenzaldehyde, and p-toluic acid. lookchem.com While not directly pertaining to this compound, this illustrates the potential for microbial communities to transform aromatic compounds in the environment. lookchem.com

Transformation in Terrestrial Environments (e.g., Soils, Dust)

In terrestrial environments, the fate of this compound is largely governed by its interaction with soil and dust particles and the activity of soil microorganisms. The organic matter content of soil plays a significant role in the sorption and bioavailability of phthalates.

Biodegradation is also a key transformation process in soils. A diverse range of soil bacteria and fungi have been shown to degrade various phthalate (B1215562) esters. The rate of degradation is influenced by soil type, moisture content, temperature, and the presence of other organic compounds. While specific studies on the transformation of this compound in soil and dust are not extensively documented, the general principles of phthalate degradation in terrestrial systems would apply.

Advanced Material Science Applications and Precursor Roles

Dimethyl Phthalate (B1215562) as a Solvent in Polymeric Systems

Dimethyl phthalate (DMP) is a versatile compound that finds application as a solvent and plasticizer in various polymeric systems. wikipedia.org Its primary role is to increase the flexibility, workability, and durability of polymers by embedding itself between the polymer chains, thereby reducing the intermolecular forces. wikipedia.org

DMP is particularly effective as a plasticizer for cellulose-based polymers, such as cellulose (B213188) acetate (B1210297), cellulose acetate butyrate, and cellulose propionate. wikipedia.org Historically, this property led to its use in products like nail polish. wikipedia.org While its use in cosmetics has diminished, it remains a key component in the manufacturing of enteric coatings for medications, where it plasticizes cellulose acetate phthalate. wikipedia.org

The mechanism of action for phthalates as plasticizers involves polar interactions between the carbonyl groups (C=O) of the phthalate molecule and the positively charged regions of the polymer chain. wikipedia.org For this interaction to be effective, the polymer is typically heated in the presence of the plasticizer to a temperature above its glass transition temperature (Tg). wikipedia.org

In addition to cellulose esters, DMP has been explored as a solvent in the preparation of other polymers. For instance, it can be used in mixtures for processing polyvinylidene fluoride (B91410) (PVDF). wikipedia.org Although less common for plasticizing polyvinyl chloride (PVC) due to its volatility at processing temperatures, its solvent properties are valuable in other applications. wikipedia.org The use of DMP as a solvent is also noted in the production of various coatings, lacquers, and safety glass. wikipedia.org

Table 1: Applications of Dimethyl Phthalate in Polymeric Systems

Application Polymer System Function of DMP
Enteric Coatings Cellulose Acetate Phthalate Plasticizer
Lacquers & Coatings Various Solvent, Film-former
Safety Glass Cellulose Esters Plasticizer

Potential Role of Dimethyl 3,6-dimethylphthalate in Polymer Modification and Precursor Chemistry

While direct research on the applications of this compound in polymer science is not extensively documented in publicly available literature, its chemical structure suggests several potential roles as a monomer for polymer synthesis and as a modifying agent. By drawing parallels with structurally similar molecules, we can infer its prospective contributions to advanced material science.

The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid or its diester with a diol. unina.itnih.gov Dimethyl terephthalate (B1205515) (DMT), an isomer of dimethyl phthalate, is a widely used precursor in the production of polyethylene (B3416737) terephthalate (PET). ukm.mywikipedia.org Similarly, this compound could potentially undergo transesterification with various diols, such as ethylene (B1197577) glycol or 1,4-butanediol, to form novel polyesters.

The presence of two methyl groups on the aromatic ring at positions 3 and 6 is expected to significantly influence the properties of the resulting polymer. These methyl groups introduce steric hindrance, which can disrupt the packing of polymer chains. This disruption would likely lead to a decrease in crystallinity and melting point, and an increase in the amorphous character of the polyester (B1180765) compared to polymers derived from unsubstituted dimethyl phthalate or its isomers. wikipedia.org

For instance, in the synthesis of PET, the introduction of comonomers like isophthalic acid, which alters the linearity of the polymer chain, is a known strategy to reduce crystallinity. wikipedia.org The methyl groups in this compound would have a similar effect, potentially leading to polymers with enhanced transparency, flexibility, and solubility in common organic solvents. Research on other methylated aromatic monomers, such as dimethyl 2,6-naphthalenedicarboxylate, has shown that the position of methyl groups can be strategically used to tune the thermal and mechanical properties of polyesters. researchgate.net

The incorporation of this compound as a comonomer in existing polyester systems, such as PET or polybutylene terephthalate (PBT), could be a viable strategy for modifying their properties. Even small amounts of this substituted monomer could lead to significant changes in the glass transition temperature (Tg), melt viscosity, and crystallization behavior of the host polymer. This approach is commonly used to create copolyesters with specific performance characteristics. swaminathansivaram.in

Furthermore, the synthesis of novel semi-aromatic polyesters using monomers with unique substitution patterns is an active area of research. For example, studies on polyesters derived from dimethyl 3,3'-bibenzoate have demonstrated that the isomeric position of the ester groups influences the thermal transitions of the resulting polymers. researchgate.net This suggests that the specific ortho-positioning of the ester groups in this compound, combined with the flanking methyl groups, would impart a distinct set of properties to any polymers derived from it.

Table 2: Predicted Influence of this compound on Polyester Properties (Prospective)

Property Predicted Effect Rationale based on Structural Analogs
Crystallinity Decrease Steric hindrance from methyl groups disrupts chain packing. wikipedia.org
Melting Point (Tm) Decrease Reduced crystallinity leads to lower energy required for melting. wikipedia.org
Glass Transition Temp (Tg) Increase or Decrease Dependent on the balance between increased free volume and restricted chain rotation.
Solubility Increase Less ordered amorphous structure is more easily solvated.

Future Directions and Research Gaps in Dimethyl 3,6 Dimethylphthalate Studies

Development of Specific Synthesis Routes for Substituted Phthalates

The synthesis of asymmetrically substituted phthalates presents a significant challenge. Current industrial production of phthalate (B1215562) esters typically starts from phthalic anhydride (B1165640), which is derived from the oxidation of o-xylene (B151617) or naphthalene. wikipedia.org For a specifically substituted compound like Dimethyl 3,6-dimethylphthalate, this route is not directly applicable. Future research must focus on developing regioselective synthetic strategies.

A promising avenue for exploration is the Diels-Alder reaction, which has been utilized for the synthesis of substituted phthalides, key precursors to phthalates. nih.govrsc.org A hypothetical route could involve the cycloaddition of a substituted diene with an appropriate dienophile, followed by oxidation and esterification. For instance, the reaction of 2,5-dimethylfuran (B142691) with a suitable dienophile could be a potential starting point, though this would require significant methodological development.

Another approach could be the functionalization of a pre-existing aromatic ring. The direct ortho-metallation of a substituted benzoic acid derivative followed by carboxylation and esterification could provide a route to the desired substitution pattern. nih.gov However, controlling the regioselectivity of such reactions is often challenging.

Future synthetic research should aim to:

Develop novel catalytic systems for the selective oxidation of substituted o-xylenes.

Explore cycloaddition-aromatization strategies for building the substituted phthalate core.

Table 1: Potential Synthetic Strategies for this compound

Strategy Precursors Key Steps Potential Challenges
Diels-Alder CycloadditionSubstituted diene and dienophileCycloaddition, Oxidation, EsterificationAvailability of precursors, Control of regiochemistry
Directed Ortho-metallationSubstituted benzoic acid derivativeDirected lithiation, Carboxylation, EsterificationRegioselectivity, Harsh reaction conditions
Cross-Coupling ReactionsDihalogenated benzene (B151609) derivativeSequential cross-coupling, Oxidation, EsterificationCatalyst selection, Reaction optimization

Comprehensive Mechanistic Studies of Degradation for Specific Isomers

The biodegradation of phthalate esters is a critical aspect of their environmental fate. Studies have shown that different phthalate isomers are degraded by microorganisms at varying rates and through diverse metabolic pathways. nih.govresearchgate.net For example, the transformation of dimethyl phthalate (DMP), dimethyl isophthalate (B1238265) (DMI), and dimethyl terephthalate (B1205515) (DMT) by Rhodococcus rubber Sa proceeds via de-esterification to the corresponding monoesters, but the rate of transformation differs significantly between the isomers.

For this compound, there is a complete lack of data on its biodegradability. Future research should focus on:

Isolating and identifying microbial strains capable of utilizing this compound as a carbon source.

Elucidating the enzymatic pathways involved in its degradation, including the identification of key enzymes such as esterases and dioxygenases. researchgate.netnih.gov

Investigating the formation and persistence of metabolic intermediates, which may have their own toxicological profiles. nih.gov

Understanding the degradation mechanism is crucial for assessing the environmental risk of this compound and for developing potential bioremediation strategies. researchgate.net

Table 2: Comparison of Microbial Degradation of Phthalate Isomers

Phthalate Isomer Degrading Microorganism Key Observation Reference
Dimethyl phthalate (DMP)Rhodococcus rubber SaTransformed to mono-methyl phthalateNot in search results
Dimethyl isophthalate (DMI)Rhodococcus rubber SaFaster transformation than DMP and DMTNot in search results
Dimethyl terephthalate (DMT)Rhodococcus rubber SaTransformed to mono-methyl terephthalateNot in search results
This compoundUnknownData not available-

Advanced Spectroscopic and Computational Characterization of Complex Phthalate Structures

The precise characterization of substituted phthalate isomers is essential for understanding their structure-property relationships. While standard spectroscopic techniques are useful, advanced methods are needed for unambiguous identification and detailed structural analysis of compounds like this compound.

Future research in this area should employ:

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for assigning the proton and carbon signals and confirming the 3,6-disubstitution pattern.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and aid in the identification of potential metabolites in degradation studies.

Computational Chemistry: Density Functional Theory (DFT) calculations can predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), which can be compared with experimental data to confirm the structure. Computational models can also provide insights into the molecule's three-dimensional conformation, electronic properties, and potential intermolecular interactions.

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Feature Rationale
¹H NMR3 distinct signals in the aromatic region, 2 signals in the aliphatic regionSymmetry of the molecule
¹³C NMR5 distinct signals in the aromatic region, 2 signals in the aliphatic regionSymmetry of the molecule
IR SpectroscopyStrong C=O stretch (ester), C-O stretch, aromatic C-H and C=C bandsPresence of ester and aromatic functional groups
Mass SpectrometryMolecular ion peak corresponding to C₁₂H₁₄O₄Based on the chemical formula

Integration of Reaction Engineering Principles for Sustainable Production

The production of specialty chemicals like this compound should be designed with sustainability in mind. Reaction engineering principles can be applied to develop processes that are not only economically viable but also environmentally friendly. drugdiscoverytrends.com

Future research should focus on:

Catalyst Development: Designing heterogeneous catalysts that can be easily separated and recycled, reducing waste and purification costs.

Process Intensification: Using microreactors or flow chemistry to improve reaction control, enhance safety, and increase efficiency.

Biocatalysis: Exploring the use of engineered enzymes or whole-cell systems for the synthesis of the target molecule or its precursors, which can operate under mild conditions and with high selectivity. drugdiscoverytrends.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids.

By integrating these principles, it may be possible to develop a sustainable manufacturing process for this compound and other substituted phthalates.

Table 4: Sustainable Production Strategies for Specialty Phthalates

Principle Application Potential Benefit
Green ChemistryUse of renewable feedstocks, atom-economical reactionsReduced environmental impact, lower cost
CatalysisHeterogeneous or biocatalysisEasier product purification, milder reaction conditions
Process EngineeringFlow chemistry, process intensificationImproved safety, higher yields, better control
Waste MinimizationIn-process recycling, solvent recoveryReduced waste disposal costs, improved sustainability

Exploration of Novel Applications in Niche Chemical Fields

While many phthalates are used as plasticizers, the specific structure of this compound may lend itself to novel applications in more specialized areas. The methyl groups on the aromatic ring could influence its solubility, thermal stability, and interaction with other molecules.

Potential areas for future exploration include:

Specialty Polymers: As a monomer or additive in the synthesis of polyesters or other polymers with unique thermal or mechanical properties. The substitution pattern could affect the polymer's glass transition temperature and crystallinity.

Liquid Crystals: The rigid core and potential for specific intermolecular interactions could make it a candidate for use as a component in liquid crystal mixtures.

Coordination Chemistry: The ester groups could act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

Chemical Probes: As a starting material for the synthesis of more complex molecules with potential biological activity, where the substitution pattern is crucial for binding to a specific target.

These potential applications are speculative and require experimental validation. However, they highlight the importance of fundamental research into the properties of this unique molecule.

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